![molecular formula C20H15ClN2O2S B2968738 3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941941-95-3](/img/structure/B2968738.png)

3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

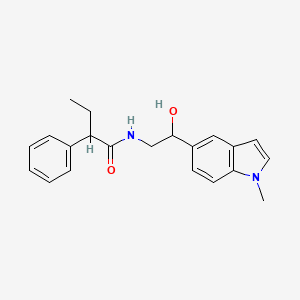

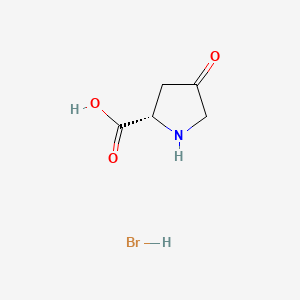

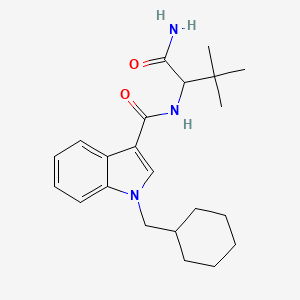

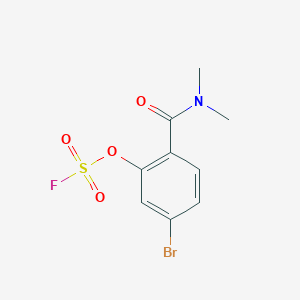

The compound “3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol” is a complex organic molecule. It has a linear formula of C19H19ClN2OS and a molecular weight of 358.893 . This compound is part of a class of molecules that feature the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related pyrazolo pyrimidin-5 (4H)-ones intermediates involves halogenation, reduction, and alkylation reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH 2 -group of the starting aminopyrazole with the Cβ of 19a–l .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thiophene ring, a benzopyrazolo ring, and an oxazine ring . The compound also contains a phenol group, which is a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group.Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, in the synthesis of related compounds, the cyclocondensation occurs by a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, where the subsequent loss of a water molecule leads to products .Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Heterocyclic compounds, including those incorporating thiophene and pyrazole moieties, have been synthesized and characterized for various applications, such as antimicrobial, anti-inflammatory, and anticancer agents. For instance, a study by Gomha et al. (2016) discussed the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). Similarly, the work by Landage, Thube, & Karale (2019) focused on synthesizing novel thiazolyl pyrazole and benzoxazole derivatives, highlighting their antibacterial screening (Landage, Thube, & Karale, 2019).

Antimicrobial and Anti-inflammatory Applications

The antimicrobial and anti-inflammatory potential of heterocyclic compounds has been a significant area of research. Shaikh et al. (2014) synthesized a series of phenol derivatives, including pyrazol-3-yl)phenols, and screened them for antibacterial activity against various Gram-positive and Gram-negative bacteria, showing some compounds' significant antimicrobial activity (Shaikh, Jadhav, Kale, Chate, Nagargoje, & Gill, 2014). Additionally, Kendre, Landge, & Bhusare (2015) prepared a series of heterocyclic derivatives, including pyrazole and isoxazole, evaluated for their antimicrobial and anti-inflammatory activities, underscoring the therapeutic potential of these compounds (Kendre, Landge, & Bhusare, 2015).

Antidepressant Activity

Exploring the antidepressant activity of heterocyclic compounds has also been of interest. Mathew, Suresh, & Anbazhagan (2014) synthesized a series of thiophene-based pyrazolines and evaluated their antidepressant activity, finding that certain derivatives exhibited significant potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a serine/threonine kinase, an essential component of the MAP kinase signal transduction pathway .

Mode of Action

Based on the structural similarity to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, it can be inferred that this compound may interact with its target, potentially cdk2, to inhibit its function . This inhibition could lead to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Given the potential target of cdk2, it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis . CDK2 is known to play a crucial role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight is 358893 , which is within the acceptable range for drug-like molecules, suggesting it may have suitable pharmacokinetic properties.

Result of Action

Based on the potential inhibition of cdk2, it can be inferred that this compound may lead to cell cycle arrest and induction of apoptosis within cells .

Future Directions

Properties

IUPAC Name |

3-(9-chloro-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2S/c21-13-6-7-18-15(10-13)17-11-16(12-3-1-4-14(24)9-12)22-23(17)20(25-18)19-5-2-8-26-19/h1-10,17,20,24H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJKSMQIMMIWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2968659.png)

![2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2968661.png)

![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)

![3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2968667.png)

![5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2968669.png)

![4-(4-fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2968672.png)

![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2968676.png)